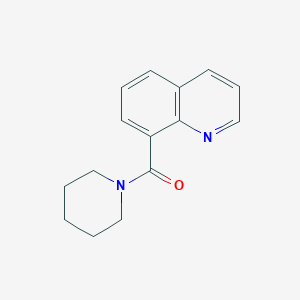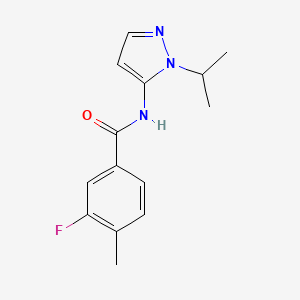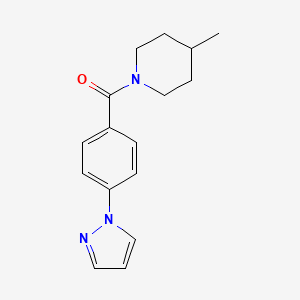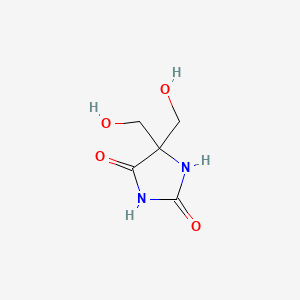
Piperidin-1-yl(quinolin-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl(quinolin-8-yl)methanone, also known as PQM, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PQM is a heterocyclic compound that contains both a piperidine and a quinoline moiety, which makes it a versatile scaffold for the design of various bioactive compounds.
Applications De Recherche Scientifique
Piperidin-1-yl(quinolin-8-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been used as a scaffold for the design of various bioactive compounds, such as inhibitors of kinases, proteases, and ion channels. This compound-based compounds have also been investigated for their anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Piperidin-1-yl(quinolin-8-yl)methanone-based compounds depends on their specific structure and target. For example, this compound-based kinase inhibitors bind to the ATP-binding site of the kinase and prevent its activation. Similarly, this compound-based protease inhibitors bind to the active site of the protease and inhibit its catalytic activity. This compound-based ion channel inhibitors block the ion flow through the channel and prevent its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-based compounds depend on their specific target and mode of action. For example, this compound-based kinase inhibitors can affect cell proliferation, differentiation, and survival. This compound-based protease inhibitors can affect protein degradation, signaling, and immune response. This compound-based ion channel inhibitors can affect neuronal signaling, muscle contraction, and ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Piperidin-1-yl(quinolin-8-yl)methanone-based compounds in lab experiments include their versatility, stability, and availability. This compound can be easily synthesized and modified to obtain various derivatives with different properties. The limitations of using this compound-based compounds in lab experiments include their potential toxicity, selectivity, and specificity. This compound-based compounds can affect multiple targets and pathways, which can lead to off-target effects and unwanted side effects.
Orientations Futures
The future directions of Piperidin-1-yl(quinolin-8-yl)methanone-based research include the design and synthesis of more potent and selective compounds, the identification of new targets and pathways, and the development of new therapeutic applications. This compound-based compounds have the potential to become valuable tools for drug discovery and development, as well as for basic research in biochemistry, pharmacology, and physiology.
Conclusion:
In conclusion, this compound is a versatile scaffold for the design of various bioactive compounds with potential applications in drug discovery and development. This compound-based compounds have been extensively studied for their anticancer, antiviral, and antimicrobial activities, as well as for their effects on kinases, proteases, and ion channels. The future directions of this compound-based research include the development of more potent and selective compounds, the identification of new targets and pathways, and the exploration of new therapeutic applications.
Méthodes De Synthèse
The synthesis of Piperidin-1-yl(quinolin-8-yl)methanone is a multi-step process that involves the condensation of piperidine-1-carboxylic acid with 8-formylquinoline, followed by reduction and cyclization reactions. The final product is obtained as a yellow solid, which can be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
piperidin-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-2-1-3-11-17)13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZRMYGSDXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)